molecular formula C17H17N3O B8730107 N-(4-Methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazol-3-amine

N-(4-Methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazol-3-amine

Cat. No. B8730107
M. Wt: 279.34 g/mol
InChI Key: BVXHMJNOUCXMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868177B2

Procedure details

A 200 ml round bottom flask, under nitrogen, was charged with N-(4-methoxyphenyl)-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine (0.85 g, 3.02 mmol) and DCM (60.42 ml, 0.05 M). To this solution was added slowly manganese dioxide (0.58 g, 6.65 mmol). Reaction stirred at RT under a nitrogen atmosphere for 16 h. The reaction mixture was diluted with DCM and filtered over Celite®. The filtrate was concentrated to afford brown oil, which was purified by ISCO silica gel chromatography (20-40% EtOAc/hexanes) to afford N-(4-methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazol-3-amine. MS m/z=280.2 [M+H]+. Calc'd for C17H17N3O: 279.34.
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
60.42 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.58 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[CH:14]([CH3:15])[CH2:13][N:12]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:11]=2)=[CH:5][CH:4]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10]2[C:14]([CH3:15])=[CH:13][N:12]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:11]=2)=[CH:7][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC1=NN(CC1C)C1=CC=CC=C1
Name
Quantity
60.42 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.58 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT under a nitrogen atmosphere for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
filtered over Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford brown oil, which
CUSTOM
Type
CUSTOM
Details
was purified by ISCO silica gel chromatography (20-40% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC1=NN(C=C1C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.